3-(1,3-benzodioxol-5-ylmethyl)-2-[(4-chlorobenzyl)sulfanyl]thieno[3,2-d]pyrimidin-4(3H)-one
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Overview
Description
3-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-2-{[(4-CHLOROPHENYL)METHYL]SULFANYL}-3H,4H-THIENO[3,2-D]PYRIMIDIN-4-ONE is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structural features, which include a benzodioxole moiety, a chlorophenyl group, and a thienopyrimidinone core. These structural elements contribute to its diverse chemical reactivity and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-2-{[(4-CHLOROPHENYL)METHYL]SULFANYL}-3H,4H-THIENO[3,2-D]PYRIMIDIN-4-ONE typically involves multi-step organic reactionsThe final step involves the formation of the thienopyrimidinone core under specific reaction conditions, such as the use of palladium-catalyzed cross-coupling reactions .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Additionally, process optimization may involve the use of continuous flow reactors to improve reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
3-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-2-{[(4-CHLOROPHENYL)METHYL]SULFANYL}-3H,4H-THIENO[3,2-D]PYRIMIDIN-4-ONE undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thienopyrimidinone core to its corresponding dihydro derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions often involve the use of solvents like dichloromethane or acetonitrile and catalysts like palladium or platinum .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions can yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized derivatives .
Scientific Research Applications
3-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-2-{[(4-CHLOROPHENYL)METHYL]SULFANYL}-3H,4H-THIENO[3,2-D]PYRIMIDIN-4-ONE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Industry: Utilized in the development of new materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-2-{[(4-CHLOROPHENYL)METHYL]SULFANYL}-3H,4H-THIENO[3,2-D]PYRIMIDIN-4-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. This compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and preventing catalytic activity. Additionally, it may interact with cellular receptors to modulate signal transduction pathways, leading to altered cellular responses .
Comparison with Similar Compounds
Similar Compounds
1-Benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles: These compounds share the benzodioxole moiety and have been studied for their anticancer properties.
4-(2H-1,3-Benzodioxol-5-yl)butan-2-ol: This compound also contains the benzodioxole group and is used in organic synthesis.
3-(1,3-Benzodioxol-5-yl)-2-methylpropanoic acid: Another benzodioxole-containing compound with applications in chemical research.
Uniqueness
The uniqueness of 3-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-2-{[(4-CHLOROPHENYL)METHYL]SULFANYL}-3H,4H-THIENO[3,2-D]PYRIMIDIN-4-ONE lies in its combination of structural features, which confer distinct chemical reactivity and biological activity. Its ability to undergo diverse chemical reactions and its potential therapeutic applications make it a valuable compound for scientific research .
Properties
Molecular Formula |
C21H15ClN2O3S2 |
---|---|
Molecular Weight |
442.9 g/mol |
IUPAC Name |
3-(1,3-benzodioxol-5-ylmethyl)-2-[(4-chlorophenyl)methylsulfanyl]thieno[3,2-d]pyrimidin-4-one |
InChI |
InChI=1S/C21H15ClN2O3S2/c22-15-4-1-13(2-5-15)11-29-21-23-16-7-8-28-19(16)20(25)24(21)10-14-3-6-17-18(9-14)27-12-26-17/h1-9H,10-12H2 |
InChI Key |
UMXYLNITEUSFOX-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CN3C(=O)C4=C(C=CS4)N=C3SCC5=CC=C(C=C5)Cl |
Origin of Product |
United States |
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